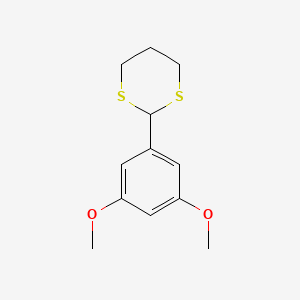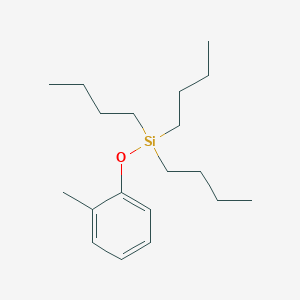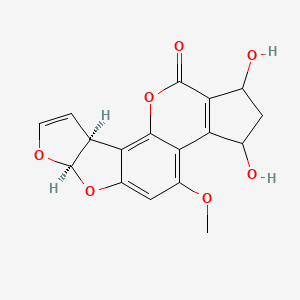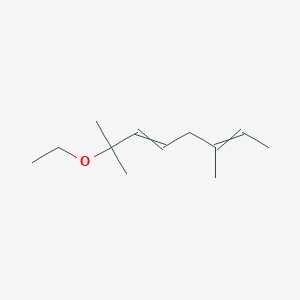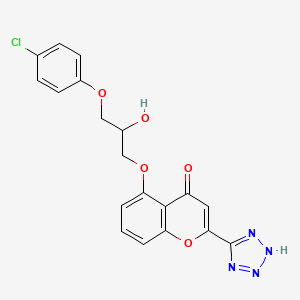
2,4,7-Trinitro-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trinitro-9H-thioxanthen-9-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three nitro groups attached to the thioxanthone core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trinitro-9H-thioxanthen-9-one typically involves nitration reactions. One common method includes the nitration of 9H-thioxanthen-9-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trinitro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioxanthenones depending on the nucleophile used.
Scientific Research Applications
2,4,7-Trinitro-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a photoinitiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 2,4,7-Trinitro-9H-thioxanthen-9-one involves its interaction with molecular targets such as enzymes and DNA. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- Isopropyl-9H-thioxanthen-9-one
- 2-Chloro-9H-thioxanthen-9-one
Comparison: 2,4,7-Trinitro-9H-thioxanthen-9-one is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable compound in various chemical and biological applications, distinguishing it from other thioxanthenone derivatives.
Properties
CAS No. |
56548-74-4 |
|---|---|
Molecular Formula |
C13H5N3O7S |
Molecular Weight |
347.26 g/mol |
IUPAC Name |
2,4,7-trinitrothioxanthen-9-one |
InChI |
InChI=1S/C13H5N3O7S/c17-12-8-3-6(14(18)19)1-2-11(8)24-13-9(12)4-7(15(20)21)5-10(13)16(22)23/h1-5H |
InChI Key |
JOZWHSJXZZJNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(S2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


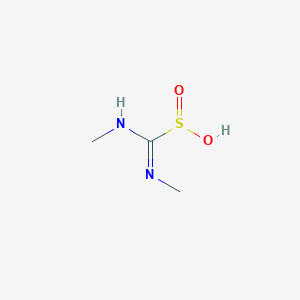
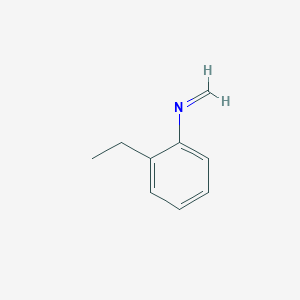
silane](/img/structure/B14628319.png)
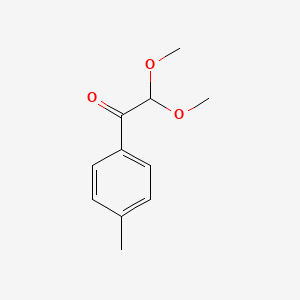
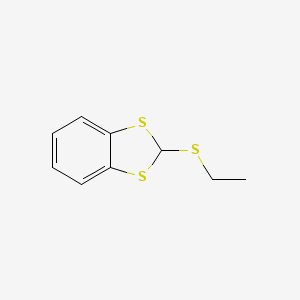
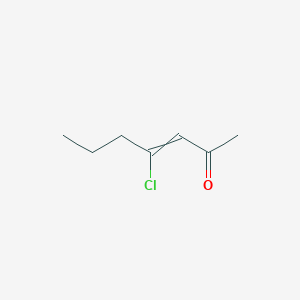
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
